molecular formula C14H7F6N3 B5722152 3-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

3-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B5722152
M. Wt: 331.22 g/mol
InChI Key: QGZOMUVIDLHZOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a synthetic, nonsteroidal compound known for its high selectivity as an antagonist of estrogen receptor beta (ERβ). This compound is widely used in scientific research to study the function of estrogen receptors, particularly ERβ, due to its 36-fold selectivity over estrogen receptor alpha (ERα) .

Scientific Research Applications

3-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in the study of estrogen receptors, where it serves as a selective antagonist of ERβ. This compound has been used to distinguish the activities of ERα and ERβ in various tumors, with ERα enhancing and ERβ suppressing tumor cell growth . Additionally, it has applications in photochemical research due to its narrow absorption peak and good fluorescence properties .

Preparation Methods

The synthesis of 3-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves a series of chemical reactions. One common method includes the condensation of 4-carboxyphenylboronic acid with a porphyrin precursor under suitable conditions . Another method involves the microwave-assisted Suzuki–Miyaura cross-coupling reaction, which efficiently introduces aryl groups at specific positions on the pyrazolo pyrimidine structure . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the functional groups on the compound, resulting in various reduced forms.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Mechanism of Action

The mechanism of action of 3-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its selective antagonism of ERβ. By binding to ERβ, it inhibits the receptor’s activity, thereby blocking the effects of estrogen on cells expressing this receptor. This compound does not significantly affect ERα activity, making it a valuable tool for studying the distinct roles of ERβ in various biological processes . It also blocks the hypoglycemic augmentation of norepinephrine in the hypothalamic arcuate nucleus .

Comparison with Similar Compounds

3-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is unique due to its high selectivity for ERβ over ERα. Similar compounds include:

    Propylpyrazoletriol (PPT): A selective agonist of ERα.

    Methylpiperidinopyrazole (MPP): A selective antagonist of ERα.

    (R,R)-Tetrahydrochrysene ((R,R)-THC): A selective agonist of ERβ.

    Diarylpropionitrile (DPN): A selective agonist of ERβ.

These compounds, while similar in structure, have different selectivities and activities, highlighting the unique properties of this compound in targeting ERβ.

Properties

IUPAC Name

3-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F6N3/c15-13(16,17)10-6-11(14(18,19)20)23-12(22-10)9(7-21-23)8-4-2-1-3-5-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZOMUVIDLHZOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F6N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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